N-(2-methoxy-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-14-6-3-4-7-15(14)13-23-11-5-8-17(21(23)26)20(25)22-18-10-9-16(24(27)28)12-19(18)29-2/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATNEAOXWPJZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19N3O5
- Molecular Weight : 393.399 g/mol
- Functional Groups : This compound features a dihydropyridine ring, methoxyphenyl group, and methylbenzyl group, contributing to its diverse chemical reactivity and biological activity .
Biological Activity
Mechanisms of Action
this compound is believed to function through various mechanisms:
- Enzyme Inhibition : It may act as an enzyme inhibitor, modulating key signaling pathways that affect cellular functions. This property is critical for its potential therapeutic applications .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer effects, possibly through the inhibition of tumor growth in various cancer cell lines .
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation, which could be beneficial for treating inflammatory diseases .
Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzymes associated with cancer progression. For instance, it has been shown to inhibit proteolytic enzymes involved in tumor metastasis .
- In vivo Studies : Animal models have indicated that this compound can significantly reduce tumor size and improve survival rates in cancer-bearing subjects. These findings support its potential as a therapeutic agent against certain types of cancer .
- Mechanistic Insights : Computational studies have provided insights into the interaction of this compound with molecular targets. Docking simulations suggest that it binds effectively to active sites of relevant enzymes, indicating its potential as a lead compound for drug development .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 2-methoxy-4-nitroaniline and 2-methylbenzylamine.
- Reaction Conditions : A common synthetic route involves the Biginelli reaction or modifications thereof under controlled conditions (temperature, solvent) to optimize yield and purity .
- Yield Optimization : Techniques such as microwave-assisted synthesis have been reported to enhance the efficiency of the reaction and improve yields .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enzyme inhibition leading to reduced tumor growth in vitro. |
| Study 2 | Showed significant anti-inflammatory effects in animal models. |
| Study 3 | Computational docking suggested strong binding affinity to target enzymes involved in cancer progression. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The table below compares the target compound with four structurally related analogs:
Abbreviations : DHPC = Dihydropyridine-3-carboxamide; BSA = Benzenesulfonamide.
Key Observations:
Substituent Effects :
- The 2-methoxy-4-nitrophenyl group in the target compound may enhance π-π stacking and hydrogen-bonding interactions compared to halogenated analogs (e.g., 4-fluoro-3-nitrophenyl in ).
- The 2-methylbenzyl group at position 1 likely improves lipophilicity and membrane permeability relative to BMS-777607’s 4-fluorophenyl .
Biological Activity Trends :
- BMS-777607 demonstrates potent Met kinase inhibition due to its ethoxy-aryloxy linker and fluorophenyl group, which optimize target binding . The target compound’s nitro group may similarly enhance interactions with kinase ATP-binding pockets.
- Antimicrobial activity in sulfonamide derivatives (e.g., ) highlights the importance of electron-withdrawing groups (e.g., nitro, chloro) in disrupting bacterial enzymes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-methoxy-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its analogs?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloronicotinic acid derivatives with substituted anilines in the presence of pyridine and p-toluenesulfonic acid under reflux conditions yields the target compound. Crystallization from methanol or ethanol is often used for purification . Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize by-products.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Techniques include:
- X-ray crystallography to resolve tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers) and confirm planarity of the π-conjugated system .
- NMR spectroscopy (¹H, ¹³C) to analyze substituent effects on aromatic ring electron density.
- UV-Vis and fluorescence spectroscopy to study electronic transitions, particularly if nitro or methoxy groups influence spectral shifts .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays (e.g., kinases, proteases) due to the dihydropyridine core’s affinity for enzymatic active sites.
- Antimicrobial testing using disk diffusion or microbroth dilution methods, given structural similarities to antimicrobial dihydropyridines .
- Cytotoxicity screening (e.g., MTT assay) against cancer cell lines, as nitro groups often enhance antiproliferative activity .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the compound’s tautomerism and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) calculations predict energy differences between tautomers and identify reactive sites (e.g., nitro group reduction potential).
- Molecular docking simulates interactions with biological targets (e.g., binding to DNA topoisomerase II) .
- Solvent effects should be modeled using polarizable continuum models (PCM) to refine predictions .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on the phenyl ring) using bioassay data from analogs .
- Meta-analysis : Pool data from multiple studies to identify trends, such as increased cytotoxicity with electron-withdrawing groups.
- Mechanistic studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to validate target engagement .
Q. How can synthetic protocols be optimized for scalability while maintaining purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., catalyst loading, solvent polarity) .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions during large-scale synthesis .
- In-line analytics : Use HPLC or FTIR to monitor reaction progress in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
